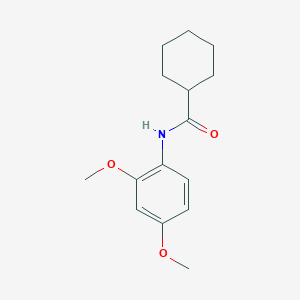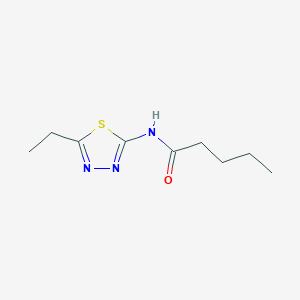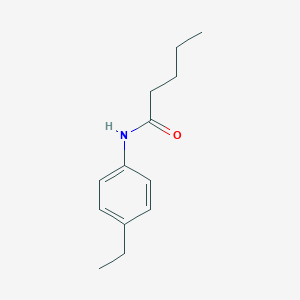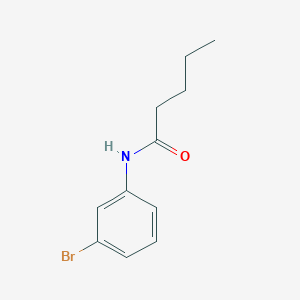![molecular formula C14H9N3S2 B291964 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B291964.png)
6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole, also known as PTT, is a heterocyclic compound that has been the subject of significant scientific research in recent years. PTT is a member of the imidazo[2,1-b][1,3,4]thiadiazole class of compounds, which have been found to exhibit a range of interesting biological properties. In
作用機序
The mechanism of action of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell division and growth. 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has also been found to induce oxidative stress in cancer cells, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has been found to have anti-inflammatory and antioxidant properties. Studies have also suggested that 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole may have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole is its potent anti-cancer activity, making it a valuable tool for cancer research. However, there are also some limitations to using 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole in lab experiments. 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has been found to be unstable in certain conditions, and its solubility can be a challenge. In addition, the mechanism of action of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole is not fully understood, making it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole. One area of interest is the development of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole-based anti-cancer drugs. Studies have shown that 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has potent anti-cancer activity, and further research is needed to develop 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole derivatives that can be used in clinical settings. Another area of interest is the investigation of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole's neuroprotective effects, and its potential use in the treatment of neurodegenerative diseases. Overall, 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole is a promising compound with a range of interesting biological properties, and further research is needed to fully understand its potential applications.
合成法
The synthesis of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole involves the reaction of 2-aminothiophenol with 2-bromoacetophenone in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with thiosemicarbazide to yield 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole. This method has been found to be efficient and reproducible, with high yields of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole obtained.
科学的研究の応用
6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has been found to exhibit a range of interesting biological properties, making it a promising candidate for scientific research. One of the most significant applications of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole is in the field of cancer research. Studies have shown that 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has potent anti-cancer activity, with the ability to inhibit the growth of a range of cancer cell lines. 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of anti-cancer drugs.
特性
分子式 |
C14H9N3S2 |
|---|---|
分子量 |
283.4 g/mol |
IUPAC名 |
6-phenyl-2-thiophen-2-ylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H9N3S2/c1-2-5-10(6-3-1)11-9-17-14(15-11)19-13(16-17)12-7-4-8-18-12/h1-9H |
InChIキー |
YNIGCLYLGXAIDI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C4=CC=CS4 |
正規SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



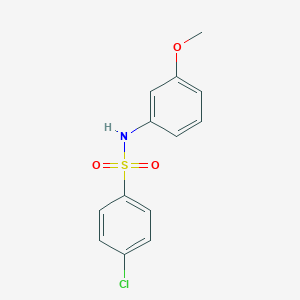
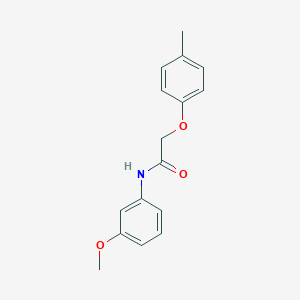
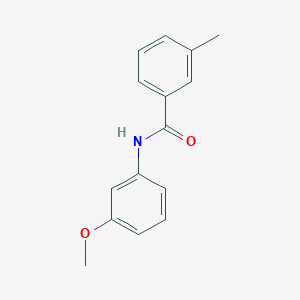
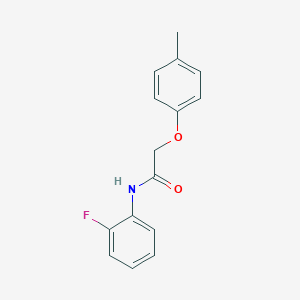
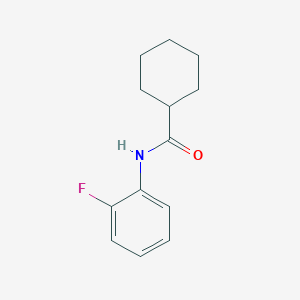
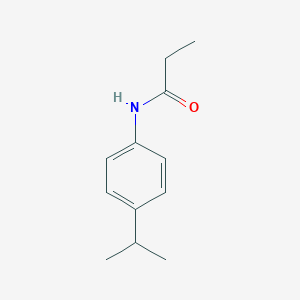
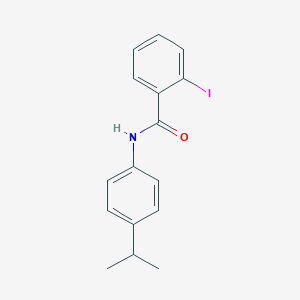
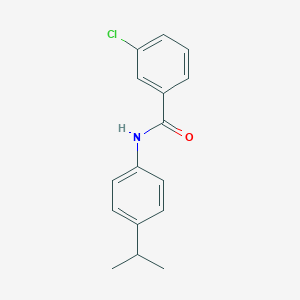
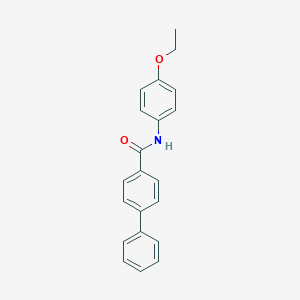
![N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291901.png)
